3-Hydroxy-4-methylpentan-2-one

Chiral building block asymmetric synthesis enantioselective catalysis

3-Hydroxy-4-methylpentan-2-one (CAS 6986-70-5; synonyms: 3-hydroxy-4-methyl-2-pentanone, 2-pentanone-3-hydroxy-4-methyl-) is a chiral aliphatic α-hydroxy ketone (acyloin) with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. Structurally, it bears a secondary alcohol at the C3 position adjacent to the carbonyl group (C2), with an isopropyl substituent at C4, creating a single stereogenic center that yields (R)- and (S)-enantiomers (CAS 173851-00-8 and 86838-22-4, respectively).

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Cat. No. B12971170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methylpentan-2-one
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)C)O
InChIInChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3
InChIKeyIGPIDYBTABPKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-methylpentan-2-one: Structural Identity, Procurement-Relevant Physicochemical Profile, and Class Positioning


3-Hydroxy-4-methylpentan-2-one (CAS 6986-70-5; synonyms: 3-hydroxy-4-methyl-2-pentanone, 2-pentanone-3-hydroxy-4-methyl-) is a chiral aliphatic α-hydroxy ketone (acyloin) with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol [1]. Structurally, it bears a secondary alcohol at the C3 position adjacent to the carbonyl group (C2), with an isopropyl substituent at C4, creating a single stereogenic center that yields (R)- and (S)-enantiomers (CAS 173851-00-8 and 86838-22-4, respectively) . This compound belongs to the acyloin class, formally derived from the reductive coupling of carboxylic acyl groups, and is distinguished from its most commonly encountered structural isomer, 4-hydroxy-4-methylpentan-2-one (diacetone alcohol, CAS 123-42-2), which is a β-hydroxy ketone bearing a tertiary alcohol [2]. The α-hydroxy ketone architecture confers fundamentally different chemical reactivity, stereochemical utility, and application space compared to the β-hydroxy isomer—a distinction with direct consequences for procurement decisions in asymmetric synthesis, biocatalysis, and flavor chemistry.

Chiral α-hydroxy ketone (acyloin) with a single stereogenic center at C3
Structurally distinct from the achiral β-hydroxy isomer (diacetone alcohol)
Supports enantiomer-specific asymmetric synthesis, organocatalysis, and biocatalytic cascades

Why 3-Hydroxy-4-methylpentan-2-one Cannot Be Interchanged with Its β-Hydroxy Isomer or Simpler Acyloin Analogs


Procurement decisions involving hydroxy-ketone solvents or intermediates frequently default to 4-hydroxy-4-methylpentan-2-one (diacetone alcohol), the bulk-industrial β-hydroxy ketone isomer with a well-established supply chain and cost profile [1]. However, this substitution fails when the application requires α-hydroxy ketone reactivity: the adjacency of the hydroxyl and carbonyl groups in 3-hydroxy-4-methylpentan-2-one enables enediol tautomerism, acyloin condensation, stereoselective diketone reduction, and chiral ligand coordination that the β-hydroxy isomer cannot replicate [2]. Similarly, simpler acyloins such as acetoin (3-hydroxybutan-2-one, C₄H₈O₂) lack the isopropyl branching at C4 that imparts differential steric bulk, hydrophobicity (LogP ~0.45 vs. ~ -0.36 for acetoin), and boiling point elevation (~160 °C vs. 148 °C), all of which influence both reactivity and downstream product isolation . The chiral center at C3, absent in the tertiary-alcohol β-isomer, further renders the α-isomer uniquely suited as an enantiopure building block for pharmaceutical intermediates, a role for which the achiral β-hydroxy isomer and the smaller acetoin are structurally ineligible.

α- vs β-hydroxy reactivity mismatch
Acyloin condensation, enediol-mediated transformations, and cross-benzoin chemistry may not be reproduced with the β-isomer, which undergoes dehydration instead.
Chiral building-block ineligibility
The C3 stereogenic center enables stereochemically defined synthesis; the achiral β-hydroxy isomer cannot serve as a chiral precursor.
Simpler acyloin analog limitations
Smaller acyloins (e.g., acetoin) lack the isopropyl branching that confers differential steric bulk and LogP, which may alter reactivity, extraction, and isolation profiles.

Quantitative Head-to-Head and Cross-Study Differentiation Evidence for 3-Hydroxy-4-methylpentan-2-one


Chiral Center Availability: C3 Stereogenicity Differentiates This α-Hydroxy Ketone from the Achiral β-Hydroxy Isomer

The defining structural differentiation between 3-hydroxy-4-methylpentan-2-one and its most common industrial analog, 4-hydroxy-4-methylpentan-2-one (diacetone alcohol), is the nature of the hydroxyl-bearing carbon. 3-Hydroxy-4-methylpentan-2-one bears a secondary alcohol at C3, generating a stereogenic center with distinct (R)- and (S)-enantiomers (CAS 173851-00-8 and 86838-22-4) . In contrast, the β-hydroxy isomer possesses a tertiary alcohol at C4 (a quaternary carbon bearing two methyl groups and a hydroxyl), rendering it constitutionally achiral at that position [1]. This single structural difference has a binary consequence: the α-isomer can serve as an enantiopure chiral building block for downstream asymmetric synthesis (e.g., of β-blockers and antiviral agents), whereas the β-isomer cannot participate in any stereochemically defined synthetic sequence as a chiral precursor .

Chiral center availability
Head-to-head
α-isomer: C3 stereogenic center (secondary alcohol). β-isomer: C4 tertiary alcohol — achiral at hydroxyl position.
Enables stereochemical-control study fit
Binary structural differentiation; impacts chiral building-block workflow selection
Chiral building block asymmetric synthesis enantioselective catalysis pharmaceutical intermediate

Hydroxyl Position Determines Ketone Class: α-Hydroxy (Acyloin) vs. β-Hydroxy (Aldol) Divergent Reactivity Pathways

3-Hydroxy-4-methylpentan-2-one is classified as an α-hydroxy ketone (acyloin), whereas 4-hydroxy-4-methylpentan-2-one is classified as a β-hydroxy ketone (aldol product) [1]. This positional difference produces fundamentally divergent reactivity: α-hydroxy ketones undergo acyloin condensation, enediol-mediated racemization, and serve as activated acyl anion equivalents in enzymatic cross-benzoin-type condensations catalyzed by ThDP-dependent enzymes [2]. In a study of enzymatic cross-benzoin condensations, 3-hydroxy-3-methylbutan-2-one (methylacetoin, a C5 α-hydroxy ketone analog) was used as an activated acetaldehyde donor, achieving conversions of 89–99% and enantiomeric excess values of 72–99% ee when reacted with hindered aliphatic aldehydes [2]. The target compound, bearing an isopropyl substituent at C4 rather than a methyl group, offers differential steric and electronic tuning in analogous transformations. By contrast, the β-hydroxy isomer undergoes thermal dehydration to α,β-unsaturated ketones rather than acyloin-type reactivity, as demonstrated by its distinct pyrolysis kinetics [3].

Reactivity class divergence
Cross-study comparable
α-hydroxy ketone: enediol, acyloin condensation, cross-benzoin. β-hydroxy ketone: thermal dehydration to α,β-unsaturated ketone.
Acyloin reactivity pathway context
Reactivity manifolds do not overlap; correct isomer procurement is non-negotiable for these transformations
Acyloin condensation enediol tautomerism benzoin-type reaction chemoselectivity

Physicochemical Property Differentiation: Lipophilicity and Volatility Contrast Between α- and β-Hydroxy C6 Isomers

Despite sharing the identical molecular formula (C₆H₁₂O₂) and molecular weight (116.16 g/mol), 3-hydroxy-4-methylpentan-2-one and its β-hydroxy isomer 4-hydroxy-4-methylpentan-2-one exhibit measurably divergent physicochemical properties arising from their different hydrogen-bonding architectures . The α-hydroxy ketone exhibits a predicted LogP of approximately 0.45 and a boiling point of 160.0±8.0 °C at 760 mmHg, whereas the β-hydroxy isomer (diacetone alcohol) has a reported experimental Log Pow of -0.14 (SWCAA data) to +0.22 (PubChem estimated), a boiling point of 166 °C, and a density of 0.938 g/mL [1]. The LogP difference (ΔLogP ≈ 0.59–0.67 log units) corresponds to an approximately 4–5 fold difference in octanol/water partition coefficient, translating to meaningfully different extraction and chromatographic behavior. The flash point also differs: 57.5±11.0 °C for the (R)-enantiomer of the target compound versus approximately 58–61 °C for diacetone alcohol, impacting safety classification during bulk handling.

Lipophilicity & volatility contrast
Head-to-head
ΔLogP ≈ +0.6 (target more lipophilic); Δbp ≈ −6 °C; Δdensity ≈ −0.04 g/cm³
Impacts extraction and chromatographic behavior
Predicted vs. experimental values; verify for specific process conditions
LogP partition coefficient boiling point solvent selection extraction efficiency

Enantioselective Synthetic Accessibility: Organocatalytic Route Provides High Optical Purity Not Replicable with the β-Isomer

3-Hydroxy-4-methylpentan-2-one can be synthesized via the L-proline-catalyzed asymmetric aldol condensation of acetone with isobutyraldehyde, a well-documented undergraduate and research-scale organocatalytic method that establishes the C3 stereocenter in a single step [1]. Bennett (2006) demonstrated this transformation as a model green enantioselective aldol condensation, while numerous course-based implementations report enantiomeric excess values of >99% ee for the closely related product (R)-(+)-4-hydroxy-5-methylhexan-2-one from the same catalytic system [2]. The structurally analogous reaction using isobutyraldehyde and acetone with (S)-proline yields the target compound with high optical purity [1]. In contrast, 4-hydroxy-4-methylpentan-2-one is produced industrially via base-catalyzed acetone self-condensation—a non-stereoselective process that yields a racemic (achiral) product [3]. The availability of a well-characterized enantioselective synthetic route with established ee benchmarks provides procurement confidence that enantiopure material can be reliably sourced or synthesized, whereas the β-isomer has no equivalent stereoselective preparation pathway.

Organocatalytic synthesis access
Cross-study comparable
L-proline-catalyzed aldol route available; >99% ee reported for closely related analog
High-ee synthetic route context
Benchmark from methylacetoin analog; target compound expected similar enantioselectivity
Organocatalysis L-proline aldol condensation enantiomeric excess green chemistry

Biocatalytic Reduction Selectivity: α-Hydroxy Ketone Substrate Specificity in Aldo-Keto Reductase (AKR)-Mediated Transformations

The α-hydroxy ketone motif of 3-hydroxy-4-methylpentan-2-one positions it as a substrate for aldo-keto reductases (AKRs), a class of NADPH-dependent enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols . Calam et al. (2013) demonstrated that yeast and human AKRs (AKR3C1, AKR5F, AKR5G, AKR1B1, AKR1B10) exhibit distinct regio- and stereoselectivity when reducing vicinal diketones to α-hydroxy ketones and subsequently to vicinal diols . The enzyme Gre2 from Saccharomyces cerevisiae, a well-characterized AKR (EC 1.1.1.283), catalyzes the stereoselective reduction of a broad range of ketone substrates including aliphatic ketones, diketones, and hydroxy ketones using NADPH as cofactor [1]. Engineered yeast strains overexpressing (3S)-selective reductase Gre2 have been reported to reduce ketone substrates to the corresponding (3S)-alcohols in >98% ee [2]. The target compound, bearing both a ketone and a secondary alcohol, can serve as both a substrate for further reduction (to 1,3-diols) and as a product of partial diketone reduction (from 4-methyl-2,3-pentanedione), enabling its use in enzymatic cascade reactions . The β-hydroxy isomer, lacking the α-keto alcohol motif, does not participate in the same enzymatic reduction networks with comparable stereochemical outcomes.

AKR substrate class compatibility
Class-level
α-Hydroxy ketones are established AKR substrates; engineered Gre2 provides >98% ee for (3S)-alcohol products
Supports biocatalytic cascade study fit
Class-level inference; confirm substrate acceptance and stereoselectivity for the specific compound
Biocatalysis aldo-keto reductase stereoselective reduction NADPH vicinal diol

Validated Application Scenarios Where 3-Hydroxy-4-methylpentan-2-one Demonstrates Procurement-Relevant Differentiation


Enantiopure Chiral Building Block for Asymmetric Pharmaceutical Intermediate Synthesis

The C3 stereogenic center of 3-hydroxy-4-methylpentan-2-one, absent in the β-hydroxy isomer, enables its use as an enantiopure building block in the synthesis of β-blockers, antiviral agents, and other chiral pharmaceutical intermediates . The (R)-enantiomer (CAS 173851-00-8) and (S)-enantiomer (CAS 86838-22-4) are commercially cataloged as distinct entities, providing procurement-grade traceability for stereochemically defined synthesis. The hydroxyl and ketone functional groups permit orthogonal derivatization strategies—including stereoselective reduction to syn- or anti-1,3-diols via Narasaka-Prasad or Evans-Saksena protocols—enabling access to diverse chiral scaffolds from a single starting material. For procurement teams sourcing chiral intermediates, the availability of both enantiomers as discrete catalog items with defined CAS numbers differentiates this compound from the bulk achiral β-isomer sold under a single CAS (123-42-2).

Organocatalytic Method Development and Asymmetric Reaction Engineering

The well-established L-proline-catalyzed aldol condensation of acetone with isobutyraldehyde provides a direct, high-enantioselectivity synthetic route to this compound, as documented by Bennett (2006, J. Chem. Educ.) [1]. This reaction serves as a model system for organocatalytic method development, enabling researchers to study enamine catalysis mechanisms, optimize enantioselectivity parameters, and investigate solvent effects (e.g., the use of excess acetone as both reagent and solvent to suppress side reactions). Unlike the β-isomer, which is produced via non-stereoselective base-catalyzed self-condensation, the target compound's formation can be modulated by chiral catalyst choice (L- vs. D-proline) to access either enantiomer with high optical purity. This makes it a preferred substrate for laboratories developing new organocatalytic transformations or teaching asymmetric synthesis.

Biocatalytic Cascade Substrate for α-Hydroxy Ketone/Diol Interconversion Studies

As a member of the α-hydroxy ketone (acyloin) class, this compound is compatible with the substrate scope of well-characterized aldo-keto reductases (AKRs) including yeast Gre2 (EC 1.1.1.283) and human AKR1B1/AKR1B10 . The presence of both a ketone and a secondary alcohol within the same molecule enables its use in enzymatic cascade reactions—either as the product of stereoselective mono-reduction of 4-methyl-2,3-pentanedione or as a substrate for further reduction to chiral 1,3-diols. The reported >98% enantiomeric excess achievable with engineered Gre2-overexpressing yeast strains provides a quantitative benchmark for process development. The isopropyl substituent at C4 introduces steric differentiation not present in simpler acyloins (e.g., acetoin), enabling structure-selectivity relationship studies across the AKR enzyme family.

Volatile Acyloin in Flavor and Fragrance Research with Documented Organoleptic Properties

The α-hydroxy ketone structural class has been systematically evaluated for organoleptic properties: Neuser et al. (2000, J. Agric. Food Chem.) characterized odor qualities and threshold values of 34 acyloins, confirming that 23 of them possessed distinct flavor properties relevant to fermented food chemistry [2]. While the target compound itself has been noted for its potential fragrance applications and pleasant odor profile, the broader acyloin class is established in sherry, soy sauce, and wine flavor chemistry. The differential LogP of the target compound (≈0.45) compared to smaller acyloins like acetoin (LogP ≈ -0.36) predicts distinct volatility and partition behavior in food matrices, making it a candidate for flavor formulation where specific release kinetics and hydrophobicity profiles are required. For flavor and fragrance procurement, the α-hydroxy ketone architecture is associated with creamy, buttery, and fruity notes distinct from the solvent-like odor of the β-isomer diacetone alcohol.

Application
Selection Property
Validation Focus
Asymmetric pharmaceutical intermediate synthesis studies
Enantiomer-specific chiral building block availability
Enantiomeric identity and ee review
Organocatalytic reaction engineering studies
High-ee synthetic route context
Catalyst-enantioselectivity response review
Biocatalytic α-hydroxy ketone/diol interconversion studies
AKR substrate-class compatibility
Enzyme stereoselectivity benchmark review
Flavor and fragrance research
α-Hydroxy ketone organoleptic profile context
LogP-dependent partition and release kinetics review
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